molecular formula C6H5Cl2N B583533 3,4-Dichloroaniline-d2 CAS No. 1219803-22-1

3,4-Dichloroaniline-d2

Cat. No.: B583533
CAS No.: 1219803-22-1
M. Wt: 164.025
InChI Key: SDYWXFYBZPNOFX-SDTNDFKLSA-N
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Description

3,4-Dichloroaniline-d2 is a deuterated derivative of 3,4-Dichloroaniline, an organic compound with the molecular formula C6H3D2Cl2N. This compound is characterized by the presence of two chlorine atoms and two deuterium atoms attached to an aniline ring. It is primarily used as a stable isotope-labeled compound in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 3,4-Dichloroaniline-d2 is the blood . It acts as a methemoglobin producer in humans and experimental animals . Methemoglobin is a form of hemoglobin that is unable to bind oxygen, which can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Mode of Action

This compound interacts with its targets by causing the production of methemoglobin . This effect is attributed to the hydroxylated metabolites of the compound . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methemoglobin-producing metabolites of 3,4-dichloroaniline .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. The common microbial degradation pathway for the compound is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation . The products of these pathways are further degraded via cooperative metabolism .

Pharmacokinetics

It is known that the compound is a model environmental contaminant and an important precursor for the synthesis and degradation product of several herbicides .

Result of Action

The action of this compound results in several molecular and cellular effects. It causes methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen . It also leads to skin and eye irritation . In addition, it has been reported to cause vascularization of the cornea and sensitizing effects on the skin of guinea pigs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a model environmental contaminant and is often found in soil potentially contaminated with herbicides . Its degradation can be affected by the presence of other compounds and the characteristics of the environment, such as pH and temperature .

Biochemical Analysis

Biochemical Properties

3,4-Dichloroaniline-d2 interacts with various enzymes and proteins. A study on Acinetobacter soli strain GFJ2, which can degrade 3,4-Dichloroaniline, identified a gene cluster responsible for 3,4-Dichloroaniline degradation. This cluster includes genes encoding dioxygenase, flavin reductase, and aldehyde dehydrogenase . These enzymes are involved in the biochemical reactions that transform 3,4-Dichloroaniline into other compounds .

Cellular Effects

3,4-Dichloroaniline has been shown to have significant effects on cellular processes. For instance, it has been found to promote fatty liver in zebrafish larvae . Exposure to 3,4-Dichloroaniline led to significant upregulation of genes related to lipogenesis and ER stress, increased ROS generation, and increased activity of glutathione-S-transferase . These changes indicate that 3,4-Dichloroaniline can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dichloroaniline involves its interaction with various biomolecules. The degradation of 3,4-Dichloroaniline in Acinetobacter soli strain GFJ2 involves the action of dioxygenase and flavin reductase, which degrade 3,4-Dichloroaniline to an intermediate metabolite. This metabolite is then converted to 4,5-dichlorocatechol via a reaction involving the product of the aldehyde dehydrogenase gene .

Temporal Effects in Laboratory Settings

The effects of 3,4-Dichloroaniline can change over time in laboratory settings. For example, a study found that the toxicity of 3,4-Dichloroaniline varied with the type and concentration of two-dimensional nanomaterials, as well as the species . This suggests that the stability, degradation, and long-term effects of 3,4-Dichloroaniline on cellular function may vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of 3,4-Dichloroaniline can vary with different dosages in animal models. For instance, a study found that exposure to 3,4-Dichloroaniline induced fatty liver in zebrafish larvae . This effect was associated with additional factors such as ER stress response, which can promote liver damage .

Metabolic Pathways

3,4-Dichloroaniline is involved in several metabolic pathways. In Acinetobacter soli strain GFJ2, 3,4-Dichloroaniline is degraded through a pathway involving the action of dioxygenase, flavin reductase, and aldehyde dehydrogenase . This pathway transforms 3,4-Dichloroaniline into 4,5-dichlorocatechol .

Transport and Distribution

It is known that 3,4-Dichloroaniline is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

Subcellular Localization

Studies on related compounds, such as D2 receptors, have shown that these compounds can be localized in discrete signaling sites along the plasma membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloroaniline-d2 is typically synthesized through the hydrogenation of 3,4-dichloronitrobenzene-d2. The reaction involves the reduction of the nitro group to an amino group in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and deuterium gas to ensure efficient and high-yield production. The reaction conditions are optimized to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloroaniline-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4-dichloronitrobenzene-d2.

    Reduction: Reduction reactions can convert it back to 3,4-dichloronitrobenzene-d2.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: 3,4-dichloronitrobenzene-d2.

    Reduction: 3,4-dichloronitrobenzene-d2.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloroaniline-d2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the degradation pathways of herbicides and other environmental contaminants.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Serves as a precursor for the synthesis of deuterated dyes, herbicides, and pharmaceuticals.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3,4-Dichloroaniline-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to other dichloroaniline isomers, it offers enhanced stability and precision in analytical studies. The presence of deuterium atoms also allows for more accurate tracing and quantification in metabolic and environmental studies.

Properties

IUPAC Name

3,4-dichloro-2,6-dideuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYWXFYBZPNOFX-SDTNDFKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747602
Record name 3,4-Dichloro(2,6-~2~H_2_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-22-1
Record name 3,4-Dichloro(2,6-~2~H_2_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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